molecular formula C20H16FN7OS B1574354 INCB054828

INCB054828

Número de catálogo B1574354
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

INCB054828 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. FGFR inhibitor this compound binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival. Check for active clinical trials or closed clinical trials using this agent.

Aplicaciones Científicas De Investigación

INCB054828 in Cancer Research

This compound, also known as pemigatinib, is a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, and has shown notable activity against genetically defined tumor models. It has been found to effectively target FGFR genes, which are potential driver oncogenes in several cancers. This compound has shown promise in early clinical trials, particularly for cancers with FGFR alterations, such as fusions and activating mutations (Liu et al., 2020).

Phase 1/2 Study of this compound

A phase 1/2 study explored this compound’s efficacy and safety in patients with advanced malignancies. This study revealed that this compound was generally well-tolerated, and pharmacokinetic/pharmacodynamic data supported its once-daily dosing. Preliminary efficacy was observed in patients with FGFR pathway activation, suggesting its potential as a therapeutic option for certain cancer patients (Saleh et al., 2017).

This compound in Myeloid/Lymphoid Neoplasms

Another significant application of this compound is in treating myeloid/lymphoid neoplasms with FGFR1 rearrangement. A phase 2, open-label, multicenter study evaluated the efficacy and safety of this compound monotherapy in this context. The study aimed to assess the overall clinical benefit rate, including various response criteria and overall survival, further demonstrating the drug's potential in targeted cancer therapy (Verstovsek et al., 2017).

Efficacy in Triple-Negative Breast Cancer Models

This compound has also been investigated in triple-negative breast cancer (TNBC) models. Certain TNBC subtypes exhibit FGFR1 and FGFR2 amplifications, and this compound has shown efficacy in these models, particularly where FGFR alterations are present. This suggests its potential role in the treatment of TNBC, a challenging and aggressive cancer type (Liu et al., 2017).

Propiedades

Fórmula molecular

C20H16FN7OS

Apariencia

Solid powder

Sinónimos

INCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.